2,4-Dichloro-N-hydroxyaniline

Redox chemistry Antioxidant screening Electrochemical biosensors

2,4-Dichloro-N-hydroxyaniline (CAS 43192-10-5), also designated N-(2,4-dichlorophenyl)hydroxylamine, is a dichlorinated N-aryl hydroxylamine with the molecular formula C6H5Cl2NO and a molecular weight of 178.017 g/mol. The compound bears chlorine substituents at the 2- and 4- positions of the aniline ring, with an N-hydroxy group conferring redox activity distinct from the parent aniline.

Molecular Formula C6H5Cl2NO
Molecular Weight 178.01 g/mol
CAS No. 43192-10-5
Cat. No. B12643381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-N-hydroxyaniline
CAS43192-10-5
Molecular FormulaC6H5Cl2NO
Molecular Weight178.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)NO
InChIInChI=1S/C6H5Cl2NO/c7-4-1-2-6(9-10)5(8)3-4/h1-3,9-10H
InChIKeyUFVLBYBGSVNPQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichloro-N-hydroxyaniline (CAS 43192-10-5): Chemical Identity, Physicochemical Baseline, and Procurement-Relevant Profile


2,4-Dichloro-N-hydroxyaniline (CAS 43192-10-5), also designated N-(2,4-dichlorophenyl)hydroxylamine, is a dichlorinated N-aryl hydroxylamine with the molecular formula C6H5Cl2NO and a molecular weight of 178.017 g/mol . The compound bears chlorine substituents at the 2- and 4- positions of the aniline ring, with an N-hydroxy group conferring redox activity distinct from the parent aniline [2]. Its measured logP of 2.14 [1] positions it as moderately lipophilic among N-hydroxyaniline congeners, influencing its chromatographic behavior and partitioning properties in biological and environmental systems.

Why Generic N-Hydroxyaniline Substitution Fails: Chlorine-Substitution Pattern Governs Physicochemical Behavior and Biological Fate of 2,4-Dichloro-N-hydroxyaniline


In-class N-hydroxyanilines cannot be freely interchanged because the number and position of chlorine substituents directly modulate three procurement-critical properties: lipophilicity (which governs chromatographic retention and membrane partitioning), redox thermodynamics (which determine antioxidant potency and metabolic activation), and enzymatic substrate specificity (which dictates whether the compound serves as a metabolite or a synthetic intermediate in a given system) [1]. For example, the 2,4-dichloro substitution pattern of the target compound yields a logP of 2.14 and a specific enzymatic reduction product profile that differs from the mono-chlorinated 4-chloro-N-hydroxyaniline (CAS 823-86-9) and the unsubstituted N-phenylhydroxylamine (CAS 100-65-2) [2]. These differences translate into quantifiable variations in oxidative potential and DNA-binding propensity that are not predictable from the core N-hydroxyaniline scaffold alone [1][3].

Quantitative Differentiation Evidence for 2,4-Dichloro-N-hydroxyaniline (CAS 43192-10-5) vs. Closest Structural Analogs


Oxidation Potential vs. Ascorbic Acid: Class-Level Redox Advantage of Chlorohydroxyanilines

In a comparative voltammetric study of three newly synthesized chlorohydroxyanilines (CHAs), two CHAs were found to oxidize at a potential lower than the standard antioxidant ascorbic acid, as measured by cyclic voltammetry and square wave voltammetry in buffered aqueous media across a range of pH values [1]. This finding indicates that CHA-class compounds, including 2,4-dichloro-N-hydroxyaniline by structural analogy, can function as electron donors with a thermodynamic oxidation potential more favorable than that of ascorbic acid. The pH-dependent oxidation mechanism involved 1 electron and 1 proton per oxidation step, as evidenced by the slope of peak potential vs. pH plots and the width at half peak height [1]. While direct head-to-head data for 2,4-dichloro-N-hydroxyaniline vs. ascorbic acid are not available, the class-level inference is grounded in the consistent electrochemical behavior observed across chlorohydroxyaniline congeners sharing the N-hydroxyaniline core with chlorine ring substitution [1].

Redox chemistry Antioxidant screening Electrochemical biosensors Cyclic voltammetry

Enzymatic Substrate Specificity: Nitroreductase-Catalyzed Formation Distinguishes 2,4-Dichloro-N-hydroxyaniline from Mono-Chlorinated and Unsubstituted N-Hydroxyanilines

2,4-Dichloro-N-hydroxyaniline is the specific hydroxylamine product of the nitroreductase-catalyzed reduction of 2,4-dichloro-1-nitrobenzene, consuming 2 equivalents of NADPH and 2 protons per reaction turnover [1]. This enzymatic transformation (2,4-dichloro-1-nitrobenzene + 2 NADPH + 2 H⁺ → 2,4-dichloro-N-hydroxyaniline + 2 NADP⁺ + H₂O) is distinct from the reduction of 4-chloronitrobenzene to 4-chloro-N-hydroxyaniline, which involves a different substrate and yields a mono-chlorinated product with different physicochemical properties [2]. The substrate specificity is determined by the chlorine substitution pattern on the nitroaromatic precursor: the 2,4-dichloro configuration confers distinct steric and electronic properties that influence the nitroreductase binding mode and catalytic efficiency, whereas the unsubstituted nitrobenzene yields N-phenylhydroxylamine [3]. This differential enzymatic reactivity means that 2,4-dichloro-N-hydroxyaniline cannot be functionally substituted by 4-chloro-N-hydroxyaniline or N-phenylhydroxylamine in nitroreductase-based assays or biocatalytic processes.

Enzymatic reduction Nitroreductase Biocatalysis Prodrug activation Xenobiotic metabolism

LogP-Driven Chromatographic Differentiation: 2,4-Dichloro-N-hydroxyaniline Exhibits Higher Lipophilicity than Non-Chlorinated and Mono-Chlorinated N-Hydroxyaniline Analogs

The experimentally determined logP of 2,4-dichloro-N-hydroxyaniline is 2.14 [1], which is substantially higher than the predicted logP of the unsubstituted N-phenylhydroxylamine (estimated logP ~0.5–0.8 based on fragment-based calculations) and the mono-chlorinated 4-chloro-N-hydroxyaniline (estimated logP ~1.3–1.6). This logP difference of approximately 0.5–1.5 log units translates into an approximately 3- to 30-fold difference in octanol-water partition coefficient, directly impacting reversed-phase HPLC retention times and method development requirements. A validated RP-HPLC method on a Newcrom R1 column using acetonitrile/water/phosphoric acid mobile phase has been specifically described for the separation of 2,4-dichloro-N-hydroxyaniline, with MS-compatible modifications available by substituting phosphoric acid with formic acid [1]. The method is scalable to preparative separation and suitable for pharmacokinetic applications [1]. Compounds with significantly different logP values would require different mobile phase compositions or column chemistries for equivalent chromatographic performance.

Chromatography Lipophilicity LogP HPLC method development Reversed-phase separation

DNA Binding Propensity via Electrostatic Mode: Chlorohydroxyanilines Exhibit Class-Specific dsDNA Interaction Confirmed by Molecular Docking and UV-Vis Spectroscopy

Molecular docking and UV-Vis spectroscopic studies of three chlorohydroxyaniline derivatives revealed that all tested CHAs interact with double-stranded DNA (dsDNA) via an electrostatic binding mode [1]. A sensitive differential pulse voltammetric technique enabled detection of DNA interaction at very low limits of detection [1]. This electrostatic DNA-binding behavior is a class-level property of chlorohydroxyanilines, not observed with the parent anilines (which lack the N-hydroxy group) or with non-hydroxylated dichloroanilines such as 2,4-dichloroaniline (CAS 554-00-7). While direct quantitative binding constants (Kb or Kd) for 2,4-dichloro-N-hydroxyaniline vs. comparators are not available from the published study, the consistent electrostatic binding mode across multiple CHA congeners supports the inference that the 2,4-dichloro substitution pattern combined with the N-hydroxy functional group is essential for this interaction profile [1][2].

DNA binding Molecular docking Spectroscopy Biosensor development Genotoxicity screening

Metabolic Fate as Hydroxylamine Metabolite of 2,4-Dichloroaniline: In Vitro Detection in Rainbow Trout Hepatocytes Provides Xenobiotic Metabolism Differentiation

In a comparative in vivo/in vitro metabolism study of 2,4-dichloroaniline (2,4-DCA) in rainbow trout (Oncorhynchus mykiss), the hydroxylamine metabolite—identified as 2,4-dichloro-N-hydroxyaniline—was detected as a metabolic product in vitro using hepatocyte incubations, alongside the glucuronide conjugate [1]. Notably, the hydroxylamine metabolite was observed in vitro but not detected in vivo, where only the glucuronide conjugate was identified, indicating a metabolic pathway divergence between in vitro and in vivo systems [1]. This is distinct from the metabolic fate of 4-chloroaniline, which yields 4-chloro-N-hydroxyaniline as its corresponding hydroxylamine metabolite [2]. The chlorine substitution pattern (2,4-dichloro vs. 4-chloro vs. unsubstituted) directs the specific hydroxylamine metabolite formed, meaning that for toxicological or metabolic tracing studies, the hydroxylamine standard must match the parent aniline's substitution pattern for accurate metabolite identification [1][2].

Xenobiotic metabolism Environmental toxicology Hydroxylamine metabolite Rainbow trout In vitro hepatocyte assay

Synthetic Utility: Oxidation to 2,4-Dichloro-1-nitrosobenzene Confers Distinct Downstream Derivatization Capability Not Shared by Non-Hydroxylated Anilines

2,4-Dichloro-N-hydroxyaniline undergoes oxidation in the presence of potassium dichromate and sulfuric acid to yield 2,4-dichloro-1-nitrosobenzene (CAS 138691-44-8), a valuable synthetic intermediate for further derivatization [1]. This specific transformation, originally reported by van de Lande (Recueil des Travaux Chimiques des Pays-Bas, 1932, vol. 51, p. 98,109), distinguishes N-hydroxyanilines from their parent aniline counterparts (e.g., 2,4-dichloroaniline, CAS 554-00-7), which do not undergo this oxidative pathway to nitroso derivatives under the same conditions [1][2]. The N-hydroxy group is the essential functional handle enabling this chemoselective oxidation; neither 2,4-dichloroaniline nor 4-chloro-N-hydroxyaniline would produce the identical 2,4-dichloro-1-nitrosobenzene product [1].

Organic synthesis Nitrosobenzene derivatives Oxidation Synthetic intermediate Chemical procurement

Procurement-Driven Application Scenarios for 2,4-Dichloro-N-hydroxyaniline (CAS 43192-10-5)


Electrochemical Antioxidant Screening and Biosensor Development

2,4-Dichloro-N-hydroxyaniline is suitable for use as a candidate antioxidant compound in electrochemical screening campaigns where oxidation potential lower than ascorbic acid is a selection criterion [1]. Applications include the development of electrochromic devices, rechargeable battery components, and electrochemical biosensors where chlorohydroxyanilines serve as redox-active mediators. The validated RP-HPLC method on Newcrom R1 columns [2] supports purity assessment and stability monitoring during formulation development. Researchers should verify that the 2,4-dichloro substitution pattern is retained during electrochemical cycling, as the N-hydroxy group is susceptible to irreversible oxidation under certain pH conditions [1].

Nitroreductase Substrate Profiling and Biocatalytic Hydroxylamine Production

2,4-Dichloro-N-hydroxyaniline serves as a reference standard for the hydroxylamine product of nitroreductase-catalyzed reduction of 2,4-dichloro-1-nitrobenzene [1]. This compound is essential for calibrating nitroreductase activity assays, validating biocatalytic hydroxylamine production, and distinguishing between the 2e⁻ (nitroso) and 4e⁻ (hydroxylamine) reduction products. The 2,4-dichloro substitution pattern is the critical determinant of substrate specificity; procurement of 4-chloro-N-hydroxyaniline or N-phenylhydroxylamine would not match the enzymatic product profile [1][2].

DNA-Binding Probe Development for Genotoxicity Assessment

The electrostatic DNA-binding mode confirmed for chlorohydroxyanilines [1] supports the use of 2,4-dichloro-N-hydroxyaniline as a probe compound for developing differential pulse voltammetric DNA biosensors. The low limit of detection achieved by this technique [1] enables sensitive monitoring of DNA interaction, which is relevant for genotoxicity screening of chlorinated aromatic amines and their hydroxylamine metabolites. The N-hydroxy group is the essential functional determinant of DNA binding; the non-hydroxylated parent 2,4-dichloroaniline does not exhibit comparable dsDNA interaction through this electrostatic mechanism.

Xenobiotic Metabolism Tracing in Environmental Toxicology Studies

For studies investigating the metabolic fate of 2,4-dichloroaniline (2,4-DCA) in aquatic organisms, 2,4-dichloro-N-hydroxyaniline is the required authentic hydroxylamine metabolite standard for definitive identification by chromatographic methods [1]. The differential detection of this hydroxylamine metabolite in vitro but not in vivo [1] makes it a valuable probe for distinguishing between in vitro and in vivo metabolic pathways. Substitution with the mono-chlorinated analog 4-chloro-N-hydroxyaniline would produce false-negative results in metabolite identification workflows targeting the 2,4-dichloro metabolic pathway [1].

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